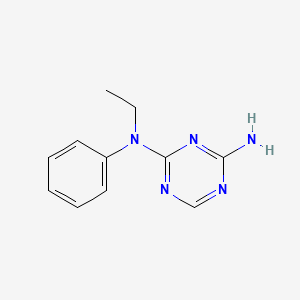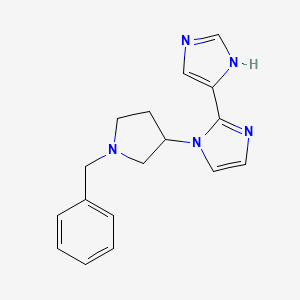
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, commonly known as EPD or EPN, is a chemical compound that belongs to the family of triazine derivatives. It has been extensively studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
EPD has been extensively studied for its potential applications in various scientific fields. It has been used as a pesticide, herbicide, and insecticide due to its ability to inhibit acetylcholinesterase (AChE) activity. EPD has also been studied for its potential use as a corrosion inhibitor, as well as a reagent for the determination of trace amounts of copper, lead, and zinc.
Wirkmechanismus
EPD acts as an AChE inhibitor, which leads to the accumulation of acetylcholine (ACh) in the synaptic cleft. This results in the overstimulation of cholinergic receptors, leading to various physiological effects. The mechanism of action of EPD is similar to that of other organophosphate and carbamate insecticides.
Biochemical and Physiological Effects:
EPD has been shown to have various biochemical and physiological effects. It can cause cholinergic toxicity, which leads to symptoms such as muscle weakness, tremors, and respiratory distress. EPD has also been shown to have genotoxic and mutagenic effects, which can lead to DNA damage and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
EPD has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize. EPD is also highly selective for copper, lead, and zinc, which makes it an ideal reagent for the determination of trace amounts of these metals. However, EPD has several limitations as a reagent. It can be toxic to living organisms, which can limit its use in certain experiments. EPD can also be unstable in certain conditions, which can lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for the study of EPD. One potential application is in the development of new insecticides that are more effective and less toxic than current options. EPD could also be used in the development of new corrosion inhibitors, as well as in the determination of trace amounts of other metals. Further research is needed to fully understand the biochemical and physiological effects of EPD, as well as its potential applications in various scientific fields.
Conclusion:
In conclusion, EPD is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide, followed by treatment with ethyl iodide. EPD acts as an AChE inhibitor, which leads to the accumulation of ACh in the synaptic cleft, resulting in various physiological effects. EPD has several advantages as a reagent for lab experiments, but also has limitations due to its toxicity and instability. Further research is needed to fully understand the potential applications of EPD in various scientific fields.
Synthesemethoden
EPD can be synthesized by the reaction of aniline with cyanogen chloride in the presence of sodium hydroxide. The resulting product is then treated with ethyl iodide to obtain EPD. The overall reaction can be represented as follows:
C6H5NH2 + ClCN → C6H5NHCN + HCl
C6H5NHCN + C2H5I → C6H5N(C2H5)CN + HI
Eigenschaften
IUPAC Name |
2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-16(9-6-4-3-5-7-9)11-14-8-13-10(12)15-11/h3-8H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLHARKGCWBOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(1H-imidazol-4-ylmethyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5319990.png)
![N-(4-chlorophenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5319994.png)
![4-[(2-ethylbutanoyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B5320008.png)
![N-{2-(4-bromophenyl)-1-[(diethylamino)carbonyl]vinyl}-2-methoxybenzamide](/img/structure/B5320013.png)
![N~2~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5320040.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5320043.png)

![3-{[(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5320048.png)
![5-{3-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5320049.png)
![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5320063.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![4-(4-fluorophenyl)-7,7-dimethyl-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5320083.png)